molecular formula C62H2O2 B583663 (1,2-METHANOFULLERENE C60)-61-CARBOXYLIC ACID CAS No. 155116-19-1

(1,2-METHANOFULLERENE C60)-61-CARBOXYLIC ACID

Cat. No.: B583663
CAS No.: 155116-19-1
M. Wt: 778.7 g/mol
InChI Key: MBKSWMAEFHNSMF-UHFFFAOYSA-N
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Description

(1,2-METHANOFULLERENE C60)-61-CARBOXYLIC ACID is a derivative of fullerene C60, a molecule composed entirely of carbon in the form of a hollow sphere, ellipsoid, or tubeFullerenes, including their derivatives, have garnered significant interest due to their unique structural, electronic, and chemical properties, making them suitable for various scientific and industrial applications .

Biochemical Analysis

Biochemical Properties

(1,2-METHANOFULLERENE C60)-61-CARBOXYLIC ACID plays a significant role in biochemical reactions due to its unique structure and reactivity. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds. The interaction with these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation. Additionally, this compound can alter gene expression profiles, leading to changes in the production of proteins involved in cell cycle regulation and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been shown to inhibit the activity of certain proteases, which are enzymes that break down proteins. This inhibition can result in the accumulation of specific proteins within the cell, affecting cellular functions. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Preparation Methods

The synthesis of (1,2-METHANOFULLERENE C60)-61-CARBOXYLIC ACID typically involves the functionalization of fullerene C60. One common method is the Bingel reaction, which involves the cyclopropanation of fullerene C60 with diethyl bromomalonate in the presence of a base, followed by hydrolysis to introduce the carboxylic acid group. The reaction conditions often include the use of solvents such as toluene or dichloromethane and bases like sodium hydride or potassium carbonate .

Industrial production methods for this compound are less common due to the specialized nature of fullerene chemistry. advancements in fullerene production and functionalization techniques are gradually making large-scale synthesis more feasible .

Chemical Reactions Analysis

(1,2-METHANOFULLERENE C60)-61-CARBOXYLIC ACID undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be further oxidized to form more complex derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.

    Substitution: The carboxylic acid group can participate in substitution reactions, where it is replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

(1,2-METHANOFULLERENE C60)-61-CARBOXYLIC ACID has a wide range of scientific research applications:

Properties

CAS No.

155116-19-1

Molecular Formula

C62H2O2

Molecular Weight

778.7 g/mol

InChI

InChI=1S/C62H2O2/c63-60(64)59-61-55-47-39-29-19-11-3-1-2-5-9-7(3)15-23-17(9)27-21-13(5)14-6(2)10-8-4(1)12(11)20-26-16(8)24-18(10)28-22(14)32-31(21)41-35(27)45-37(23)43(33(39)25(15)19)51(55)53(45)57-49(41)50-42(32)36(28)46-38(24)44-34(26)40(30(20)29)48(47)56(61)52(44)54(46)58(50)62(57,59)61/h59H,(H,63,64)

InChI Key

MBKSWMAEFHNSMF-UHFFFAOYSA-N

SMILES

C1(C23C14C5=C6C7=C8C9=C1C%10=C%11C%12=C%13C%14=C%10C%10=C1C1=C%15C%16=C%17C%18=C%19C%20=C%21C%22=C%23C%24=C%25C%26=C(C7=C9C%11=C%26C%12=C%24C%22=C%13C%20=C%14C%18=C%10%16)C7=C%25C9=C(C4=C76)C4=C2C(=C%17C3=C%15C5=C81)C%19=C%21C4=C%239)C(=O)O

Canonical SMILES

C1(C23C14C5=C6C7=C8C9=C1C%10=C%11C%12=C%13C%14=C%10C%10=C1C1=C%15C%16=C%17C%18=C%19C%20=C%21C%22=C%23C%24=C%25C%26=C(C7=C9C%11=C%26C%12=C%24C%22=C%13C%20=C%14C%18=C%10%16)C7=C%25C9=C(C4=C76)C4=C2C(=C%17C3=C%15C5=C81)C%19=C%21C4=C%239)C(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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